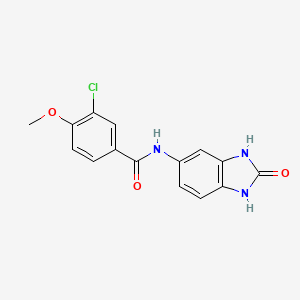![molecular formula C18H20N2O3 B4408350 4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4408350.png)
4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl propionate
Descripción general
Descripción
4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl propionate, also known as DNP, is a chemical compound that has been studied for its potential use in scientific research. DNP is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a mitochondrial uncoupler.
Mecanismo De Acción
4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl propionate acts as a mitochondrial uncoupler, meaning that it disrupts the normal coupling of oxidative phosphorylation and ATP synthesis. This compound allows protons to leak across the mitochondrial membrane, which reduces the proton gradient and uncouples electron transport from ATP synthesis. This results in an increase in mitochondrial respiration and ATP production, as well as an increase in energy expenditure.
Biochemical and Physiological Effects:
This compound has been shown to increase mitochondrial respiration and ATP production, which can be useful in studying cellular metabolism and energy production. Additionally, this compound has been shown to increase energy expenditure and promote weight loss, making it a potential treatment for obesity and metabolic disorders. However, this compound can also have negative effects on the body, including hyperthermia, oxidative stress, and potential toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl propionate in lab experiments is its ability to increase mitochondrial respiration and ATP production, which can be useful in studying cellular metabolism and energy production. Additionally, this compound can be used to study the effects of mitochondrial uncoupling on various physiological processes. However, one limitation of using this compound in lab experiments is its potential toxicity and negative effects on the body, which must be carefully monitored.
Direcciones Futuras
Future research on 4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl propionate could focus on its potential use as a treatment for obesity and metabolic disorders, as well as its effects on cellular metabolism and energy production. Additionally, research could focus on developing safer and more effective mitochondrial uncouplers that do not have the negative side effects of this compound.
Aplicaciones Científicas De Investigación
4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl propionate has been studied for its potential use in scientific research, particularly in the field of bioenergetics. This compound has been shown to increase mitochondrial respiration and ATP production, which can be useful in studying cellular metabolism and energy production. Additionally, this compound has been studied for its potential use in treating obesity and metabolic disorders, as it can increase energy expenditure and promote weight loss.
Propiedades
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-4-17(21)23-16-11-5-13(6-12-16)18(22)19-14-7-9-15(10-8-14)20(2)3/h5-12H,4H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTQFQUPEHSPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4408268.png)
![2-({[2-(butyrylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4408282.png)
![2,6-dimethyl-4-{2-[(4-methylphenyl)thio]ethyl}morpholine hydrochloride](/img/structure/B4408284.png)


![4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B4408301.png)
![4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4408311.png)
![2-methoxy-3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4408313.png)
![ethyl 4-[3-(allyloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B4408318.png)



![1-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4408337.png)
